molecular formula C8H8F2 B159839 1,4-Difluoro-2,3-dimethylbenzene CAS No. 1736-90-9

1,4-Difluoro-2,3-dimethylbenzene

Cat. No. B159839
CAS RN: 1736-90-9
M. Wt: 142.15 g/mol
InChI Key: XPAQTSZVOILIGO-UHFFFAOYSA-N
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Description

1,4-Difluoro-2,3-dimethylbenzene is an organic compound with the molecular formula C8H8F2 . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two other hydrogen atoms are replaced by methyl groups .


Molecular Structure Analysis

The molecular structure of 1,4-Difluoro-2,3-dimethylbenzene consists of a benzene ring with two fluorine atoms and two methyl groups attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound: the fluorine atoms are attached at the 1 and 4 positions, and the methyl groups are attached at the 2 and 3 positions .


Physical And Chemical Properties Analysis

1,4-Difluoro-2,3-dimethylbenzene is a liquid at room temperature . It has a molecular weight of 142.15 g/mol . The compound’s exact boiling point, density, and other physical properties are not provided in the search results.

Scientific Research Applications

Oxidation and Combustion Kinetics

The oxidation and combustion kinetics of dimethylbenzenes, including 1,2-dimethylbenzene which is closely related to 1,4-difluoro-2,3-dimethylbenzene, have been studied in detail. These studies focus on understanding the concentration profiles of reactants, intermediates, and products, as well as the ignition behavior of these compounds (Gaïl et al., 2008).

Chemical Synthesis and Modification

1,4-Dimethoxy-2,3-dimethylbenzene, a derivative of 1,4-difluoro-2,3-dimethylbenzene, has been studied for its regioselective bromination. This process leads to the creation of various bromination products, which are valuable for synthesizing sulfur-containing quinone derivatives (Aitken et al., 2016).

Photochemical Reactions

Research has demonstrated that certain organic molecules, such as 1,2-diisocyano-4,5-dimethylbenzene, which shares structural similarities with 1,4-difluoro-2,3-dimethylbenzene, can function as both reactants and photosensitizers in photochemical reactions. These studies explore the phenomenon of aggregation-assisted visible-light absorption, which has implications for various photo-reactive molecules (Wang et al., 2017).

Structural and Physical Properties

The structural properties of liquid 1,4-dimethylbenzene have been analyzed using X-ray diffraction methods. This research provides insights into the mean amplitudes of vibrations, intramolecular interactions, and the packing coefficient of molecules similar to 1,4-difluoro-2,3-dimethylbenzene (Drozdowski, 2006).

Electrophilic Substitution Reactions

The reaction of 1-chloro-2,3-dimethylbenzene with nitric acid and mesitylene demonstrates the potential for electrophilic substitution reactions in compounds similar to 1,4-difluoro-2,3-dimethylbenzene. This research highlights the formation of complex compounds through these reactions (Fischer & Greig, 1974).

Safety And Hazards

1,4-Difluoro-2,3-dimethylbenzene is classified as a flammable liquid . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

1,4-difluoro-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAQTSZVOILIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342420
Record name 1,4-Difluoro-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Difluoro-2,3-dimethylbenzene

CAS RN

1736-90-9
Record name 1,4-Difluoro-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Difluoro-2,3-dimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VO Oriyomi, OF Fagbohun, FT Akinola… - Pesticide Biochemistry …, 2023 - Elsevier
The present study assessed the toxicological, biochemical, and mechanism of action of Colocasia esculenta leaf extract (CELE) on Wistar albino rat and on cholinergic, antioxidant, and …
Number of citations: 3 www.sciencedirect.com

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